4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name is 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrrole-2-carboxylic acid , reflecting its parent pyrrole-2-carboxylic acid scaffold with two key modifications:
- Position 4 substitution : A fluorenylmethoxycarbonylamino (Fmoc-NH-) group replaces the hydrogen atom.
- Position 1 substitution : A methyl group replaces the hydrogen atom on the pyrrole nitrogen.
Molecular formula : $$ \text{C}{21}\text{H}{18}\text{N}2\text{O}4 $$
Molecular weight : 362.38 g/mol
CAS registry number : 195387-29-2
| Identifier | Value |
|---|---|
| SMILES | CN1C=CC([C@@H]2C3=CC=CC4=CC=CC=C4C3C2)C(O)=O |
| InChIKey | GHRPKWXGCOWBLD-UHFFFAOYSA-N |
| PubChem CID | 2756159 |
| EC number | 822-980-6 |
X-ray Crystallographic Analysis of Molecular Geometry
While direct crystallographic data for this compound is unavailable, structural insights can be inferred from related pyrrole carboxylic acids. For example:
- Pyrrole ring planarity : Pyrrole-2-carboxylic acid exhibits a near-planar ring structure, with a dihedral angle of 11.7° between the pyrrole and carboxyl groups.
- Hydrogen bonding : In pyrrole-2-carboxylic acid, intermolecular hydrogen bonds (N—H···O and O—H···O) form centrosymmetric dimers and extended chains.
For the Fmoc-protected derivative, the bulky fluorenylmethoxycarbonyl group likely introduces steric strain, potentially altering:
- Dihedral angles between the pyrrole ring and substituents.
- Hydrogen-bonding networks due to the Fmoc group’s electron-withdrawing nature.
Comparative Structural Analysis with Pyrrole Carboxylic Acid Derivatives
The compound’s structure differs significantly from simpler pyrrole derivatives:
The Fmoc group enhances stability toward acids and hydrolysis, making this derivative suitable for solid-phase synthesis.
Stereoelectronic Effects of the Fmoc Protecting Group
The Fmoc group exerts both steric and electronic influences:
- Electronic effects :
- The electron-withdrawing carbonyl group (C=O) deactivates the pyrrole ring, reducing nucleophilic reactivity.
- The fluorenyl moiety’s conjugated π-system stabilizes adjacent charges during synthesis.
- Steric effects :
Key implications :
Conformational Dynamics via Computational Modeling
Molecular dynamics (MD) simulations reveal conformational preferences influenced by the Fmoc group:
- Dihedral angles :
- The pyrrole ring adopts a near-planar conformation, with minor deviations due to steric clashes with the Fmoc group.
- The C-N bond between the pyrrole nitrogen and Fmoc group shows restricted rotation (dihedral angle ~180°).
- Hydrogen bonding :
- The carboxylic acid group forms intramolecular hydrogen bonds with the Fmoc carbonyl oxygen, stabilizing the conformation.
- Force field compatibility :
Limitations :
- Steric hindrance : Computational models must account for the fluorenyl group’s spatial demands to avoid overestimation of flexibility.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(24)18-9-12(10-21-18)22-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17,21H,11H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAXICYTNADRQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CNC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid typically involves multiple steps One common method starts with the protection of the amino group of the pyrrole ring using a fluorenylmethoxycarbonyl (Fmoc) groupThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like pyridinium p-toluenesulfonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings .
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The Fmoc-protected amine undergoes cleavage under basic conditions to expose the free amino group, enabling subsequent reactions. This step is essential in solid-phase peptide synthesis (SPPS) and polyamide assembly.
Key Considerations :
-
The reaction preserves the carboxylic acid functionality, allowing orthogonal protection strategies .
-
Overexposure to strong bases may lead to pyrrole ring instability or racemization in chiral centers.
Carboxylic Acid Functionalization
The carboxylic acid moiety participates in esterification and amide-bond-forming reactions, critical for conjugating the compound to other molecules.
Esterification
-
Reagents : Thionyl chloride (SOCl₂), methanol or ethanol.
-
Conditions : Anhydrous solvents, reflux at 60–80°C for 4–6 hours.
-
Product : Methyl or ethyl esters, used as intermediates for further modifications.
Amide Bond Formation
Activation of the carboxylic acid is required for coupling with amines:
Notable Example :
Coupling with 1-methyl-1H-imidazole-2-carboxylic acid derivatives under HATU activation produces pyrrole-imidazole polyamides, which exhibit sequence-specific DNA-binding properties .
Stability and Reactivity Considerations
Scientific Research Applications
Peptide Synthesis
This compound serves as an important building block in solid-phase peptide synthesis (SPPS). Its fluorene group allows for the temporary protection of the pyrrole nitrogen during the elongation of peptide chains, facilitating the selective modification of functional groups. The incorporation of this compound into peptides can enhance their biological activity and stability.
Drug Development
4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid is recognized for its potential applications in drug design. Research indicates that compounds with similar structures exhibit enhanced binding affinities for biological targets, suggesting that this compound may also have significant therapeutic potential. Its role in developing pyrrole-imidazole polyamides highlights its utility in gene regulation and therapeutic interventions against genetic diseases.
Biochemical Studies
The compound has been utilized in studies focusing on DNA recognition, particularly through the development of pyrrole-imidazole polyamides that selectively bind to specific DNA sequences. These interactions are crucial for applications in gene therapy and molecular biology, where precise targeting of genetic material is essential.
Case Studies
Mechanism of Action
The mechanism of action of 4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorene moiety can engage in π-π interactions with aromatic residues in proteins, while the pyrrole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Fmoc Group Impact : The Fmoc group in the target compound introduces steric bulk and hydrophobicity, reducing solubility in aqueous media compared to unsubstituted 1H-pyrrole-2-carboxylic acid. This makes the target compound more suitable for organic-phase synthesis (e.g., SPPS) rather than direct therapeutic use .
- Synthetic Utility : Compounds such as 254 and 182 () are synthesized with electron-withdrawing substituents (e.g., CF₃, benzoxazolyl) to enhance metabolic stability, whereas the Fmoc group in the target compound prioritizes orthogonal protection for stepwise peptide assembly .
Physicochemical Properties
- Solubility : The Fmoc group reduces aqueous solubility compared to unsubstituted pyrrole-2-carboxylic acid, necessitating organic solvents (e.g., DMF, DCM) for handling .
- Stability : Fmoc derivatives are stable under basic conditions but cleaved by amines (e.g., piperidine), contrasting with trifluoromethyl-substituted analogues (e.g., 254), which exhibit enhanced metabolic stability .
Biological Activity
4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid, also known as Fmoc-pyrrole-2-carboxylic acid, is a synthetic compound with significant biological activity. Its complex structure features a fluorene moiety and a pyrrole ring, contributing to its versatility in organic synthesis and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C21H18N2O4
- Molecular Weight : 362.39 g/mol
- CAS Number : 195387-29-2
The compound is primarily used in peptide synthesis and as a building block for biologically active molecules. Its structure allows for the introduction and removal of protecting groups, facilitating selective modifications.
DNA Recognition
This compound exhibits significant affinity for DNA binding. This property is crucial for developing gene regulation tools and therapeutic interventions targeting genetic diseases. The compound has been utilized in the creation of pyrrole-imidazole polyamides, which selectively bind to specific DNA sequences, enhancing their potential in gene therapy applications.
Anticancer Activity
Research indicates that compounds related to pyrrole derivatives often exhibit anticancer properties. For instance, studies have shown that pyrrole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and the activation of apoptotic pathways .
In vitro studies have demonstrated that derivatives similar to this compound can have cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .
Binding Studies
Interaction studies using fluorescence spectroscopy and gel electrophoresis have illustrated the binding characteristics of this compound to DNA. The high affinity for specific sequences suggests its utility in designing targeted therapies for genetic disorders.
Case Studies
- Pyrrole Derivatives in Cancer Treatment : A series of pyrrole derivatives were synthesized and tested for their antiproliferative activities against several cancer cell lines. One study reported an IC50 value of 294.5 nM against HL-60 cells, indicating strong anticancer potential .
- Mechanistic Insights : In a study focused on pyrrole-based compounds, it was found that certain derivatives could cause G2/M phase arrest and apoptosis in cancer cells by inducing reactive oxygen species (ROS) production and activating caspase pathways .
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-(Fmoc-amino)-1-methylpyrrole-2-carboxylic acid | C21H18N2O4 | Used in peptide synthesis |
| 4-Amino-1-methylpyrrole-2-carboxylic acid | C11H12N2O2 | Anticancer activity; simpler structure |
| 1-Methyl-1H-pyrrole-2-carboxylic acid | C21H18N2O4 | Lacks fluorene moiety; less versatile |
The table above highlights the structural diversity among pyrrole derivatives and their respective biological activities.
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
